

# Application Notes and Protocols: TIM-098a In Vitro Kinase Assay

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## Compound of Interest

Compound Name: TIM-098a  
Cat. No.: B12382744

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## Abstract

**TIM-098a** is a selective inhibitor of AP2-associated protein kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of **TIM-098a** against AAK1. Additionally, it presents key performance data for **TIM-098a** and visual diagrams of the experimental workflow and the targeted signaling pathway.

## Introduction

AP2-associated protein kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of extracellular molecules. AAK1 phosphorylates the  $\mu$ 2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the formation of clathrin-coated vesicles. Dysregulation of AAK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. **TIM-098a** has been identified as a potent and selective inhibitor of AAK1, demonstrating potential for further investigation as a chemical probe and therapeutic lead.

## Data Presentation

The inhibitory activity of **TIM-098a** against AAK1 has been characterized by its half-maximal inhibitory concentration (IC50) value.

Compound	Target Kinase	Substrate	ATP Concentration	In Vitro IC50 (μM)	Selectivity Information
TIM-098a	AAK1	GST-AP2μ2 (145-162)	Not Specified	0.24 <sup>[1]</sup>	No inhibitory activity against CaMKK isoforms. <sup>[1]</sup>

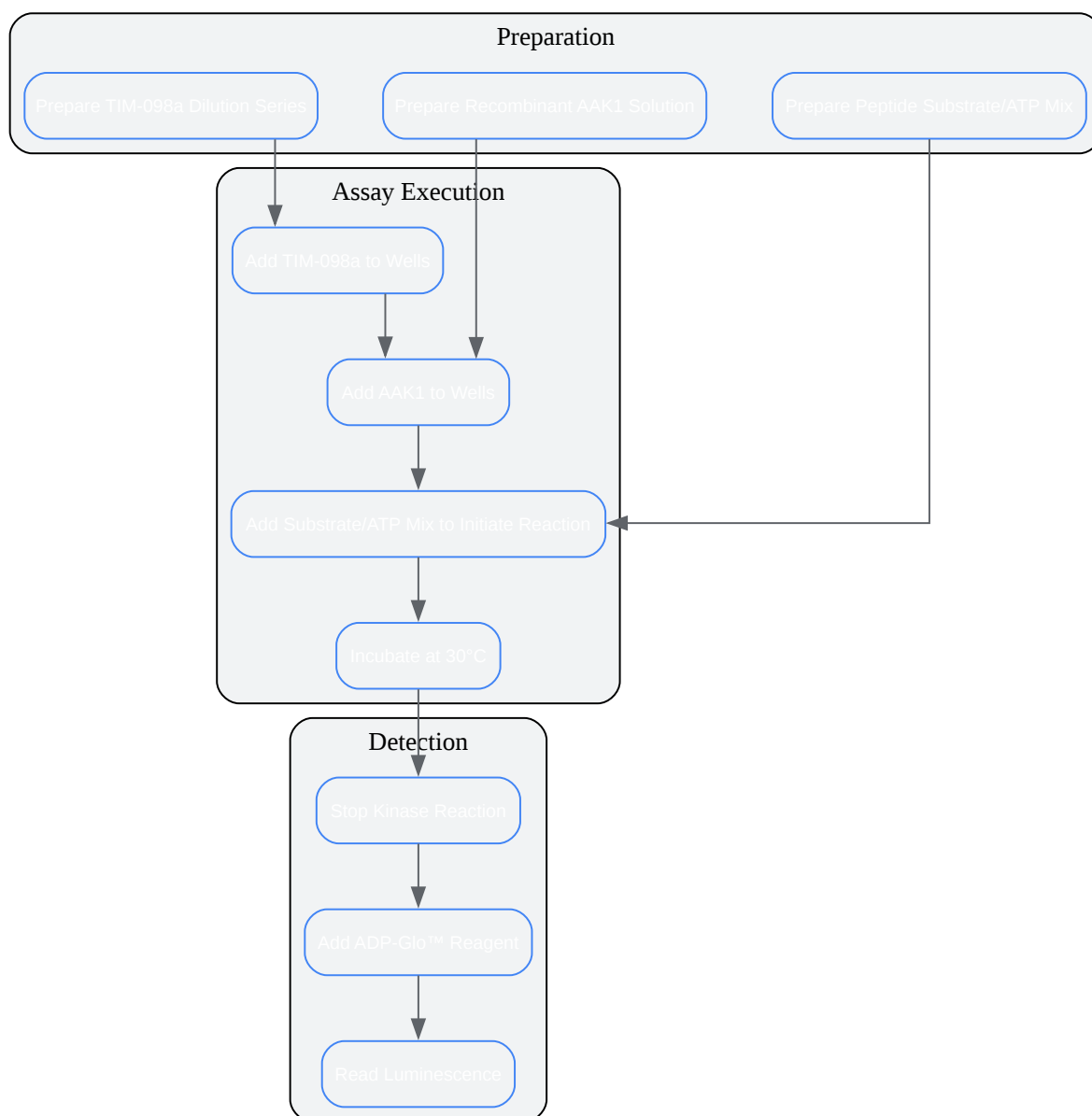
## Experimental Protocols

This section details the materials and methods for conducting an in vitro kinase assay to measure the inhibitory potency of **TIM-098a** against AAK1. This protocol is based on established methods for in vitro serine/threonine kinase assays.

## Materials and Reagents

- Enzyme: Recombinant Human AAK1 (active)
- Substrate: Synthetic Peptide (KEEQSQITSQVTGQIGWR) derived from AP2M1
- Inhibitor: **TIM-098a**
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Plates: White, opaque 96-well or 384-well plates
- Solvent: Dimethyl sulfoxide (DMSO)

## Experimental Workflow Diagram



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Caption: Workflow for the **TIM-098a** in vitro AAK1 kinase assay.

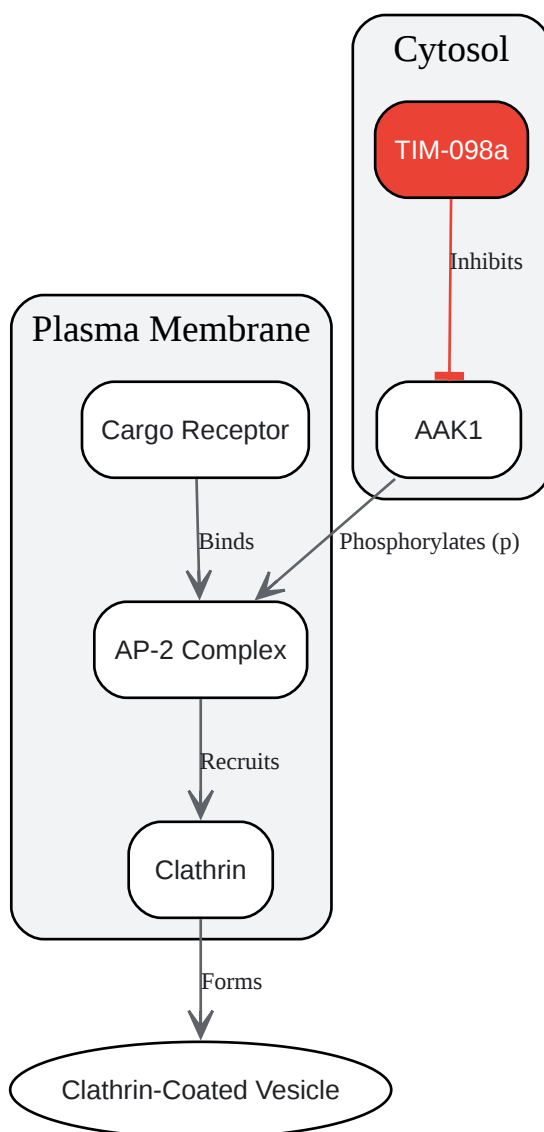
## Detailed Protocol

- Preparation of Reagents:
  - Prepare a 10 mM stock solution of **TIM-098a** in 100% DMSO.
  - Create a serial dilution of the **TIM-098a** stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
  - Thaw the recombinant AAK1 enzyme on ice. Dilute the enzyme in assay buffer to the desired working concentration (e.g., 5-10 nM).
  - Prepare the substrate/ATP mixture in assay buffer. The final concentration of the peptide substrate is typically in the range of 100-200  $\mu$ M, and the ATP concentration is often set at or near its  $K_m$  for the kinase (typically 10-100  $\mu$ M).
- Assay Procedure:
  - Add 5  $\mu$ L of the diluted **TIM-098a** or vehicle (assay buffer with the same percentage of DMSO) to the wells of a white, opaque microplate.
  - Add 10  $\mu$ L of the diluted AAK1 enzyme solution to each well.
  - Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  - Initiate the kinase reaction by adding 10  $\mu$ L of the substrate/ATP mixture to each well.
  - Incubate the plate at 30°C for 60 minutes.
- Detection of Kinase Activity:
  - Following the incubation, stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
  - Briefly, add the ADP-Glo™ Reagent to deplete the remaining ATP.

- Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
- Read the luminescence on a plate reader.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  - Plot the kinase activity against the logarithm of the inhibitor concentration.
  - Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## Signaling Pathway

**TIM-098a** inhibits AAK1, which plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the AP-2 complex.



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Caption: AAK1 signaling in clathrin-mediated endocytosis and inhibition by **TIM-098a**.

## Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of **TIM-098a** as an AAK1 inhibitor. The detailed protocol and supporting information are intended to facilitate further research into the biological functions of AAK1 and the therapeutic potential of its inhibitors.

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## References

- 1. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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